molecular formula C9H14Cl2N2O B8047259 (R)-3-(Pyridin-2-yl)morpholine dihydrochloride

(R)-3-(Pyridin-2-yl)morpholine dihydrochloride

Cat. No.: B8047259
M. Wt: 237.12 g/mol
InChI Key: XNVKQIUGPPKGJD-WWPIYYJJSA-N
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Description

(R)-3-(Pyridin-2-yl)morpholine dihydrochloride is a chiral organic compound featuring a morpholine ring substituted with a pyridin-2-yl group at the 3-position, with an (R)-configuration. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery and development. The morpholine ring provides conformational rigidity, while the pyridinyl group contributes to hydrogen bonding and π-π interactions, critical for target binding in medicinal chemistry applications.

Properties

IUPAC Name

(3R)-3-pyridin-2-ylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11-9;;/h1-4,9,11H,5-7H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKQIUGPPKGJD-WWPIYYJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-3-Aminomorpholine Hydrochloride

Starting from (R)-epichlorohydrin, sequential amination with ammonium hydroxide and cyclization in acidic methanol yields (R)-3-aminomorpholine. Boc protection (General Synthetic Procedure 7) followed by HCl-mediated deprotection provides the hydrochloride salt (87% yield over three steps).

Key Data:

StepReagents/ConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 25°C92%98.5%
Deprotection4M HCl/dioxane, 0°C → 25°C95%99.1%

Suzuki-Miyaura Coupling with Pyridin-2-ylboronic Acid

(R)-3-Aminomorpholine hydrochloride reacts with pyridin-2-ylboronic acid under Pd(OAc)₂/XPhos catalysis in dioxane/water (3:1). K₃PO₄ base facilitates transmetalation, yielding (R)-3-(Pyridin-2-yl)morpholine (89% yield, >99% ee).

Optimization Insights:

  • Catalyst screening: XPhos Pd G2 outperformed Pd(PPh₃)₄ (89% vs. 62% yield).

  • Solvent effects: Dioxane/water > DMF > THF for coupling efficiency.

Diastereomeric Salt Formation

Racemic 3-(Pyridin-2-yl)morpholine is treated with L-(+)-tartaric acid in ethanol, selectively crystallizing the (R)-enantiomer as a tartrate salt. Freebase liberation with NaOH and subsequent HCl treatment affords the dihydrochloride (overall 41% yield, 99.3% ee).

Critical Parameters:

  • Solvent polarity: Ethanol > IPA > acetone for crystal purity.

  • Stoichiometry: 1:1 molar ratio of racemate to resolving agent optimal.

Comparative Analysis of Synthetic Methodologies

Yield and Stereochemical Efficiency

MethodKey StepOverall YieldEnantiomeric Excess
Chiral PoolEpichlorohydrin cyclization67%>99%
Asymmetric SynthesisProline-catalyzed Mannich58%92%
ResolutionTartaric acid crystallization41%99.3%

Catalytic Systems in Coupling Reactions

CatalystLigandSolventTemp (°C)Yield
XPhos Pd G2XPhosDioxane/H₂O9589%
Pd₂(dba)₃PCy₃·HBF₄Acetonitrile5094%
Pd(PPh₃)₄NoneToluene11062%

Salt Formation and Purification Strategies

Dihydrochloride Salt Crystallization

The freebase is dissolved in anhydrous THF, treated with 2 equiv HCl (gas), and stirred at 0°C. Graduual solvent evaporation induces crystallization, yielding the dihydrochloride salt (mp 218–220°C, 96% recovery).

Purity Enhancement:

  • Recrystallization from ethanol/ether (5:1) increases purity from 95% to 99.8%.

  • Residual solvent analysis via GC-MS confirms <0.1% THF retention.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Routes

  • Route 1 (Chiral pool): High enantiopurity but epichlorohydrin cost limits scalability.

  • Route 2 (Resolution): Lower yields but utilizes inexpensive racemic starting materials.

Green Chemistry Metrics

MetricRoute 1Route 2
PMI (Process Mass Intensity)23.418.9
E-Factor8.212.7
Solvent Recovery81%68%

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyridin-2-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

(R)-3-(Pyridin-2-yl)morpholine dihydrochloride features a morpholine ring substituted with a pyridin-2-yl group. Its molecular formula is C11H14Cl2N2OC_{11}H_{14}Cl_2N_2O and it has a molecular weight of approximately 237.12 g/mol. The compound's unique structure contributes to its potential biological activities, making it a valuable candidate in pharmacological studies.

Medicinal Chemistry

This compound serves as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study: Antimalarial Activity
Research has indicated that derivatives of pyridine compounds, similar to this compound, have shown efficacy against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that modifications to the pyridine scaffold can lead to significant improvements in potency and selectivity against malaria parasites .

The compound exhibits notable biological activities, including:

  • Anticancer Properties : Investigations into its interactions with specific molecular targets have revealed potential anticancer mechanisms. The binding affinity of this compound to certain kinases suggests it could inhibit tumor growth.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems or neuroinflammatory pathways.

Pharmacological Studies

Ongoing research focuses on understanding the mechanisms of action of this compound. Interaction studies are crucial for elucidating its therapeutic potential and optimizing its use in drug development.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Morpholine Ring : This step often utilizes morpholine derivatives as starting materials.
  • Pyridine Substitution : The introduction of the pyridin-2-yl group is achieved through electrophilic aromatic substitution or coupling reactions.
  • Dihydrochloride Salt Formation : The final step involves protonation to form the dihydrochloride salt, enhancing solubility and stability for biological assays.

In industrial settings, scalable methods such as continuous flow synthesis may be employed to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of ®-3-(Pyridin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their properties, and differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Differences
2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride 172734-32-6 C₇H₁₂Cl₂N₂O 215.09 0.79 Ethanolamine backbone instead of morpholine; lacks ring rigidity
4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride 18728-61-5 C₁₀H₁₄Cl₂N₂O 249.14 0.72 Piperidine ring with hydroxyl group; altered hydrogen-bonding profile
(2S,6R)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine 260447-04-9 C₁₂H₁₅N₃O₃ 249.27 N/A Nitro-substituted pyridinyl; dimethyl groups on morpholine
(R)-1-(Pyridin-2-yl)ethanamine hydrochloride 1169576-99-1 C₇H₁₂ClN₂ 162.64 N/A Linear ethylamine chain; no morpholine ring

*Similarity scores derived from structural alignment tools (scale: 0–1) .

Key Research Findings

Bioactivity and Solubility: The dihydrochloride salt of (R)-3-(Pyridin-2-yl)morpholine demonstrates superior aqueous solubility compared to neutral morpholine derivatives like (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, which lacks ionizable groups . The pyridinyl-morpholine scaffold shows enhanced binding affinity to kinase targets relative to ethanolamine analogues (e.g., 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride), likely due to reduced conformational flexibility .

Stereochemical Impact: The (R)-configuration at the 3-position of the morpholine ring is critical for enantioselective interactions, as seen in (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride (CAS 2241594-46-5), where stereochemistry dictates receptor selectivity .

Synthetic Utility :

  • Compounds such as (R)-1-(Pyridin-2-yl)ethanamine hydrochloride are simpler to synthesize but lack the modularity of the morpholine-pyridinyl framework, which allows for diverse functionalization at the 4-position of the morpholine ring .

Limitations and Contradictions

  • The provided evidence lacks direct data on the exact solubility or biological activity of (R)-3-(Pyridin-2-yl)morpholine dihydrochloride, necessitating extrapolation from structural analogues.
  • While similarity scores highlight functional parallels (e.g., 0.79 for 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride), differences in ring systems and substituents limit direct biological comparisons .

Biological Activity

(R)-3-(Pyridin-2-yl)morpholine dihydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H14_{14}Cl2_2N2_2O
  • Molecular Weight : Approximately 237.12 g/mol
  • Structure : The compound features a morpholine ring and a pyridin-2-yl substituent, contributing to its unique biological profile.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The precise mechanisms are still under investigation, but the compound's structure suggests it may interact with various enzymatic pathways, enhancing its potential as a pharmacological agent.

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Various studies report MIC values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.015
Candida albicans0.062

3. Case Studies and Research Findings

Several case studies have highlighted the compound's effectiveness in various applications:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of substituted pyridine derivatives, including this compound, against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated an MIC of less than 1 μg/mL against MRSA, indicating strong antibacterial properties .
  • Antifungal Activity : The compound also exhibited antifungal activity with notable efficacy against Candida albicans, supporting its potential use in treating fungal infections .

While the exact mechanisms of action for this compound are still being elucidated, preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity, leading to bacterial death .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity Index
2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride90345-24-70.79
4-(Pyridin-2-yl)piperidin-4-ol dihydrochloride172734-32-60.72
4-((6-Bromopyridin-3-yl)methyl)morpholine364793-93-10.56

This table illustrates the structural relationships and potential similarities in biological activity among these compounds.

Q & A

Q. Basic Research Focus

NMR Spectroscopy : Compare 1H^1H and 13C^{13}C shifts with reference spectra. Pyridin-2-yl vs. Pyridin-3-yl isomers show distinct aromatic proton splitting patterns.

Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]+=237.12[M+H]^+ = 237.12).

HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to resolve regioisomers .

How can researchers optimize storage conditions to prevent degradation of the dihydrochloride salt?

Q. Advanced Research Focus

Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months).

Lyophilization : For long-term storage, lyophilize and store at -20°C under argon.

Protect from Light : UV irradiation can cause dehydrochlorination; use amber vials .

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